Streptothricin F
CAS No.: 3808-42-2
Cat. No.: VC0544006
Molecular Formula: C19H34N8O8
Molecular Weight: 502.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3808-42-2 |
|---|---|
| Molecular Formula | C19H34N8O8 |
| Molecular Weight | 502.5 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
| Standard InChI | InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,17+/m0/s1 |
| Standard InChI Key | NRAUADCLPJTGSF-VLSXYIQESA-N |
| Isomeric SMILES | C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O |
| SMILES | C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
| Canonical SMILES | C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
| Appearance | Solid powder |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
Streptothricin F (C~19~H~34~N~8~O~8~, molecular weight 502.5 g/mol) belongs to the streptothricin family of antibiotics characterized by three modular components :
-
A streptolidine moiety: A bicyclic guanidine-lactam system (5–6 ring) functioning as a guanine mimetic.
-
Carbamoylated gulosamine: A modified sugar unit critical for ribosomal binding.
-
β-lysine homopolymer: A single β-lysine residue distinguishes Streptothricin F from analogs like Streptothricin D (3 lysines) .
The β-lysine chain length inversely correlates with renal toxicity—a key advantage of Streptothricin F over its congeners .
Stereochemical Considerations
X-ray crystallography and cryo-EM studies confirm that the (3aS,7R,7aS) configuration of the streptolidine moiety enables specific hydrogen bonding with ribosomal RNA . The carbamoyl group on gulosamine forms additional interactions with 16S rRNA’s A1196 (Escherichia coli numbering), stabilizing the antibiotic-ribosome complex .
Mechanism of Action
Ribosomal Binding and Translation Inhibition
Streptothricin F binds the 30S ribosomal subunit with 40-fold greater affinity for prokaryotic vs. eukaryotic ribosomes . Cryo-EM structures (3.8 Å resolution) reveal:
-
Streptolidine-guanine mimicry: The streptolidine moiety hydrogen-bonds with C1054 in 16S rRNA helix 34, disrupting mRNA decoding .
-
Gulosamine-carbamoyl interactions: Stabilize binding near the A-site, inducing mistranslation by promoting mismatched codon-anticodon pairs .
Bactericidal Kinetics
Time-kill assays against CRE show rapid bactericidal effects:
-
4× MIC: 99.9% reduction in K. pneumoniae CFU within 2 hours .
-
Post-antibiotic effect: Sustained suppression for >12 hours post-removal .
Comparative studies indicate Streptothricin F’s bactericidal speed exceeds β-lactams but parallels aminoglycosides .
Antimicrobial Spectrum
Activity Against Gram-Negative Pathogens
| Organism | MIC~50~ (μM) | MIC~90~ (μM) | Resistance Genes Present |
|---|---|---|---|
| CRE (K. pneumoniae) | 2 | 4 | NDM-1, OXA-48 |
| A. baumannii | 1 | 2 | ADC-30, TEM-1 |
| Pseudomonas aeruginosa | 8 | 16 | MexAB-OprM |
Streptothricin F retains activity against strains resistant to colistin, carbapenems, and fluoroquinolones . Notably, it bypasses common efflux mechanisms due to its high ribosomal affinity .
Resistance Mechanisms
Preclinical Development
Murine Toxicity Profile
| Parameter | Streptothricin F | Streptothricin D | Gentamicin |
|---|---|---|---|
| LD~50~ (mg/kg) | 300 | 10 | 52 |
| Renal Injury Threshold | 50 mg/kg | 5 mg/kg | 15 mg/kg |
Data from . Histopathology shows Streptothricin F causes focal proximal tubular damage only at ≥200 mg/kg, versus diffuse injury at 10 mg/kg for Streptothricin D .
Efficacy in Infection Models
In neutropenic mice with CRE thigh infections:
Pharmacokinetic analysis reveals a prolonged post-antibiotic effect (PAE) of 4–6 hours, supporting once-daily dosing .
Biosynthesis and Production
Fermentation Optimization
Recent advances utilize food waste digestate as a low-cost substrate:
-
Yield: 120 mg/L Streptothricin F with 25% glucose supplementation .
-
Purification: Simulated moving bed chromatography achieves 98.5% purity .
Synthetic Biology Approaches
Heterologous expression of the stt gene cluster in Streptomyces coelicolor has increased titers 12-fold compared to wild-type producers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume